Nitric acid;pyridine-3-carboxylic acid

Description

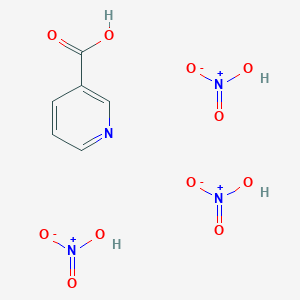

Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin (vitamin B3), is a heterocyclic organic compound with the molecular formula C₆H₅NO₂ . It is essential in human nutrition, acting as a precursor to nicotinamide adenine dinucleotide (NAD), a coenzyme critical for redox reactions . Beyond its nutritional role, nicotinic acid serves as a key intermediate in synthesizing pharmaceuticals, including anti-HIV drugs like Nevirapine , herbicides (e.g., imazapic and imazapyr) , and anti-inflammatory agents . Its structure features a carboxylic acid group at the 3-position of the pyridine ring, distinguishing it from isomeric forms (Figure 1).

Figure 1: Structure of pyridine-3-carboxylic acid (nicotinic acid).

Properties

CAS No. |

88208-24-6 |

|---|---|

Molecular Formula |

C6H8N4O11 |

Molecular Weight |

312.15 g/mol |

IUPAC Name |

nitric acid;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO2.3HNO3/c8-6(9)5-2-1-3-7-4-5;3*2-1(3)4/h1-4H,(H,8,9);3*(H,2,3,4) |

InChI Key |

PTZHJIXHXPHJFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Role of Nitric Acid in Pyridine-3-Carboxylic Acid Synthesis

Nitric acid (HNO₃) serves as a versatile oxidizer in the conversion of alkylpyridines to pyridine carboxylic acids. Its strong oxidative properties enable the cleavage of methyl groups from pyridine derivatives, facilitating the formation of carboxylic acid functionalities. The choice of nitric acid concentration, reaction temperature, and pressure significantly influences yield and purity. For instance, excess nitric acid (400–600% stoichiometric excess) under high-pressure conditions (20–500 atm) ensures complete oxidation while minimizing byproduct formation. Additionally, nitric acid participates in intermediate stabilization, such as forming hydronitrate salts during crystallization.

Nitric Acid Oxidation of Alkylpyridines Under High-Pressure Conditions

A pivotal method for nicotinic acid production involves the liquid-phase oxidation of β-picoline (3-methylpyridine) with nitric acid at elevated temperatures (180–370°C) and pressures (20–500 atm). This exothermic reaction proceeds via free-radical intermediates, where nitric acid oxidizes the methyl group to a carboxyl group. Key operational parameters include:

- Nitric Acid Concentration : 10–28% (w/w) in the reaction mixture to optimize hydronitrate precipitation.

- Residence Time : 2 seconds to 30 minutes, with 8–14 minutes yielding optimal conversion rates.

- Product Isolation : Adjusting the pH to the isoelectric point (pH ≈ 3.0–3.5) precipitates nicotinic acid with >99% purity.

This method’s scalability is demonstrated in patent US3741976A, where recycling mother liquors reduces waste and improves cost efficiency. However, the requirement for high-pressure reactors and nitric acid handling poses safety and environmental challenges.

Vapor-Phase Catalytic Oxidation with Vanadia-Based Catalysts

An alternative industrial approach employs vapor-phase oxidation of β-picoline using oxygen and vanadium oxide (V₂O₅) catalysts supported on titanium dioxide (TiO₂) or alumina (Al₂O₃). The process operates at 240–380°C, with a layered catalyst bed to ensure uniform temperature distribution. Key features include:

- Catalyst Composition : V₂O₅/TiO₂ doped with metalloids (e.g., boron, silicon) to enhance activity and selectivity.

- Feed Ratios : Oxygen-to-β-picoline molar ratio of 15–30:1 and water-to-β-picoline ratio of 30–60:1 to prevent catalyst deactivation.

- Yield : Up to 85% nicotinic acid with minimal byproducts like CO₂ and unreacted intermediates.

Compared to liquid-phase methods, this approach avoids nitric acid usage, reducing corrosive waste. However, catalyst sintering at high temperatures and the need for precise feed control limit its adoption in smaller facilities.

Nitric Acid-Mediated Oxidation of Quinoline Derivatives

Quinoline derivatives serve as alternative precursors for pyridine-3-carboxylic acid. For example, 3-methyl-8-hydroxyquinoline undergoes nitric acid oxidation (70% HNO₃, 85–110°C) to yield 5-methyl-2,3-pyridinedicarboxylic acid, which decarboxylates to nicotinic acid. This two-step process achieves moderate yields (50–60%) but requires stringent control over nitric acid concentration and reaction time to prevent over-oxidation.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for nicotinic acid production:

Environmental and Industrial Considerations

Modern trends favor vapor-phase catalysis for its reduced environmental footprint, as it eliminates nitric acid waste streams. However, liquid-phase methods remain prevalent due to established infrastructure and higher tolerance for feedstock impurities. Recent innovations focus on hybrid systems combining nitric acid with solid acids to enhance selectivity, though commercial viability remains under investigation.

Chemical Reactions Analysis

Types of Reactions

Nitric acid;pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced to form nicotinamide.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid is commonly used as an oxidizing agent.

Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products Formed

Nicotinamide: Formed through the reduction of nicotinic acid.

Various Derivatives: Formed through oxidation and substitution reactions.

Scientific Research Applications

Nitric acid;pyridine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Plays a crucial role in cellular metabolism as a precursor to NAD and NADP.

Medicine: Used in the treatment of pellagra, a disease caused by niacin deficiency.

Industry: Used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of nitric acid;pyridine-3-carboxylic acid involves its conversion to NAD and NADP, which are essential coenzymes in redox reactions. These coenzymes participate in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . The pyridinic ring in NAD and NADP can accept and donate electrons, making them crucial for energy production and other cellular processes .

Comparison with Similar Compounds

Positional Isomers of Pyridinecarboxylic Acids

Pyridinecarboxylic acids exist as three positional isomers, differentiated by the carboxylic acid group’s position on the pyridine ring. Their distinct biological and chemical properties arise from this structural variation (Table 1).

Table 1: Key Differences Between Pyridinecarboxylic Acid Isomers

Key Findings:

- Nicotinic acid’s 3-position confers optimal bioavailability compared to its isomers, as demonstrated by its compliance with Lipinski’s Rule of 5 (zero violations) .

- Isonicotinic acid (4-position) is primarily utilized in antitubercular therapies, while picolinic acid (2-position) shows metal-chelating properties .

Functional Derivatives of Nicotinic Acid

Nicotinic acid derivatives exhibit diverse pharmacological activities, achieved through functional group modifications (Table 2).

Table 2: Bioactive Derivatives of Nicotinic Acid

Key Findings:

- Substitutions at the 3-position (e.g., hydrazide in isoniazid) enhance target specificity, particularly in antimicrobial applications .

- Heterocyclic fusion (e.g., imidazolinone in imazapic) broadens utility in agrochemistry .

Molecular Property Comparison with Analogous Drug Carriers

Q & A

Q. What are the common synthetic routes for pyridine-3-carboxylic acid (nicotinic acid) in laboratory settings?

Pyridine-3-carboxylic acid is synthesized via:

- Oxidation of nicotine with nitric acid, a historical method .

- Ozonolysis of quinolines in aqueous nitric acid, though yields depend on reaction conditions (e.g., temperature, solvent). For example, ozonolysis at –40°C in methanol produces pyridine carboxaldehydes, which can be reduced to nicotinic acid derivatives .

- Industrial production from beta-picoline (coal tar derivative) .

Q. Which spectroscopic and analytical techniques are used to characterize pyridine-3-carboxylic acid derivatives?

Key methods include:

- ATR-IR spectroscopy and DFT calculations to study adsorption mechanisms on metal oxides (e.g., ceria) .

- XRD, FT-IR, TGA, SEM, and TEM for nanoparticle derivatives to assess crystallinity, thermal stability, and morphology .

- 1H NMR and IR for verifying peptide-coupled derivatives .

Q. How are pharmacological effects of pyridine-3-carboxylic acid evaluated in neurodegenerative models?

- In vivo Parkinson’s disease models involve Haloperidol-induced motor dysfunction in mice. Tests include wire-hanging, grip strength, and swim tests. Pyridine-3-carboxylic acid (7.15–15 mg/kg/d) improves motor function, with outcomes compared to healthy and diseased controls .

Advanced Research Questions

Q. How do positional isomers of pyridine carboxylic acids differ in adsorption behavior on metal oxides, and what mechanistic insights explain these differences?

- Picolinic acid (pyridine-2-carboxylic acid) exhibits the strongest adsorption on ceria due to chelate formation between adjacent protonated pyridyl nitrogen and carboxylate groups.

- Nicotinic acid (3-carboxy) and isonicotinic acid (4-carboxy) show weaker interactions due to spatial separation of functional groups .

Table 1. Adsorption Behavior of Pyridine Carboxylic Acids on Ceria

| Compound | Adsorption Strength | Key Interaction Mechanism |

|---|---|---|

| Picolinic acid (2-) | Highest | Chelation via adjacent N/COO⁻ |

| Nicotinic acid (3-) | Moderate | Hydrogen bonding, outer-sphere |

| Isonicotinic acid (4-) | Lowest | Electrostatic interactions |

Q. What methodological challenges arise in synthesizing nicotinic acid derivatives via peptide coupling, and how are they addressed?

- Challenges : Byproduct formation (e.g., dicyclohexylurea) and low yields due to steric hindrance in peptide coupling.

- Solutions : Use of DCC/NMM coupling agents with prolonged stirring (36 hours) and activated esters. Activity trends for antimicrobial derivatives follow: methyl ester > dipeptide > tripeptide > tetrapeptide .

Table 2. Antimicrobial Activity of Nicotinic Acid Derivatives

| Derivative Type | Activity Level (vs. Ciprofloxacin/Fluconazole) |

|---|---|

| Methyl ester | Highest (160 µg/ml) |

| Dipeptide | Moderate (80 µg/ml) |

| Tripeptide | Lower (40 µg/ml) |

Q. How can researchers resolve contradictions in neuroprotective efficacy studies of pyridine-3-carboxylic acid?

- Contradictions : Variability in dosage effects (e.g., 7.15 vs. 15 mg/kg/d) and NAD metabolism markers.

- Experimental Design :

- Use transgenic models to isolate NAD pathway contributions.

- Include pharmacokinetic profiling (e.g., plasma concentration monitoring).

- Standardize motor-function tests across studies (e.g., vertical rod, swim tests) .

Key Methodological Considerations

- Synthetic Optimization : Adjust ozonolysis temperature and solvent polarity to improve yields .

- Adsorption Studies : Combine experimental (ATR-IR) and computational (DFT) methods to validate surface interactions .

- Pharmacological Models : Include dose-response curves and control for NAD synthesis pathways in neuroprotection studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.